molecular formula C11H12N4O3 B2598140 6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide CAS No. 2034363-18-1

6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide

Cat. No.: B2598140
CAS No.: 2034363-18-1
M. Wt: 248.242
InChI Key: MTZQFGVPUJPJIB-UHFFFAOYSA-N
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Description

6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide is a synthetic small molecule featuring a pyrimidine core linked to a 5-methyl-1,2-oxazol-3-yl group via a carboxamide bridge. This specific molecular architecture, incorporating nitrogen- and oxygen-containing heterocycles, is of significant interest in medicinal chemistry and drug discovery research. Compounds with similar structural motifs, such as pyrimidine-4-carboxamides, are frequently investigated for their potential as therapeutic agents . The presence of the 1,2-oxazole (isoxazole) ring is a common feature in molecules studied for various biological activities. Researchers can utilize this compound as a key intermediate or a building block for the synthesis of more complex molecules, or as a pharmacological tool for probing biological pathways. The product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-3-17-10-5-8(12-6-13-10)11(16)14-9-4-7(2)18-15-9/h4-6H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZQFGVPUJPJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the ethoxy group and the carboxamide functionality. The oxazole ring is then synthesized separately and attached to the pyrimidine core through a coupling reaction.

    Pyrimidine Core Synthesis: The pyrimidine ring can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Ethoxy Group Introduction: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

    Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

    Oxazole Ring Synthesis: The oxazole ring can be synthesized using a cyclization reaction involving an α-haloketone and a nitrile.

    Coupling Reaction: Finally, the oxazole ring is coupled to the pyrimidine core using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the oxazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrimidine or oxazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of heterocyclic compounds like 6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds containing similar structural motifs have shown promising results in inhibiting key enzymes involved in cancer metabolism, leading to reduced proliferation rates in cancer cells .

Table 1: Cytotoxic Activity against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)0.65
Compound BHeLa (Cervical Cancer)2.41
Compound CPANC-1 (Pancreatic Cancer)0.76

These findings suggest that the presence of specific functional groups can enhance the biological potency of such compounds, making them potential candidates for further development as anticancer agents.

Enzyme Inhibition

The compound may also function as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could inhibit carbonic anhydrases or other relevant enzymes that play critical roles in tumor growth and survival .

Material Science Applications

In addition to its biological applications, this compound is being explored for its potential uses in materials science. Its unique chemical structure allows for interactions that could lead to novel materials with specific properties, such as enhanced electrical conductivity or improved thermal stability.

Case Studies

  • Antitumor Activity Evaluation : A study evaluated the antitumor effects of various oxazole derivatives, including those similar to this compound. The results showed that these compounds could induce apoptosis in cancer cell lines through dose-dependent mechanisms .
  • Enzyme Inhibition Mechanism : Another investigation focused on the mechanism of action for enzyme inhibitors derived from similar structures. The study highlighted how modifications to the oxazole ring could significantly alter inhibitory potency against specific targets .

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The pyrimidine core distinguishes 6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide from compounds like 3-benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (), which contains a fused triazolothiadiazole system. The triazolothiadiazole core is nearly planar (r.m.s. deviation = 0.002 Å), enabling strong π-π stacking interactions, whereas the pyrimidine ring may adopt slight deviations depending on substitution patterns .

Substituent Effects

  • Ethoxy vs. Ethoxy groups are also electron-donating, which could modulate the pyrimidine ring’s electronic profile compared to sulfur-containing substituents .
  • Carboxamide vs. Sulfonamide Linkages: The carboxamide group in the target compound offers distinct hydrogen-bonding capabilities compared to the sulfonamide in 4-[(2-hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (L1) (). Sulfonamides are stronger hydrogen-bond acceptors, while carboxamides balance donor/acceptor properties, influencing target affinity .

Conformational and Crystallographic Insights

  • Dihedral Angles : The triazolothiadiazole compound in exhibits dihedral angles of 6.33° (oxazole vs. core) and 42.95° (benzyl vs. core), indicating moderate planarity. By contrast, the pyrimidine-based target compound may adopt smaller angles due to reduced steric clash between the ethoxy and oxazole groups .
  • Intermolecular Interactions : Face-centered interactions between the thiadiazole and oxazole rings in (centroid distance = 3.4707 Å) suggest stacking tendencies. The pyrimidine analog could exhibit similar behavior, though ethoxy groups might disrupt close packing .

Functional and Pharmacological Implications

While explicit bioactivity data for the target compound are absent, structural analogs provide clues:

  • Triazolothiadiazoles () are associated with antimicrobial and antitumor activities due to their planar, conjugated systems.
  • Sulfonamide-oxazole hybrids () often target enzymes like carbonic anhydrases or kinases.

Comparative Data Table

Property This compound 3-benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-triazolo[3,4-b]thiadiazole L1 Sulfonamide
Core Structure Pyrimidine Triazolothiadiazole Benzenesulfonamide
Key Substituents Ethoxy, carboxamide-linked oxazole Benzylsulfanyl, oxazole Schiff base, oxazole
Planarity Moderate (predicted) High (r.m.s. = 0.002 Å) Variable
H-Bond Capacity Carboxamide (donor/acceptor) Limited (thiadiazole) Sulfonamide (acceptor)
Stacking Potential Likely (pyrimidine) Observed (centroid distance 3.47 Å) Unlikely

Biological Activity

6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds, specifically featuring both pyrimidine and oxazole rings. Its unique structural properties suggest potential biological activities that merit investigation, particularly in medicinal chemistry and related fields.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H14N4O3
  • Molecular Weight : Approximately 248.242 g/mol
  • CAS Number : 2034363-18-1

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The compound may inhibit key enzymes in metabolic pathways, influencing cellular processes and potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that related pyrimidine derivatives possess activity against various bacterial strains and fungi, suggesting that this compound may also demonstrate similar effects.

Antitumor Activity

Preliminary investigations into the antitumor potential of compounds within this class have yielded promising results. For example, certain derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is often attributed to their ability to interfere with cell cycle-related proteins.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been noted. Compounds with similar structures have been documented to inhibit the release of pro-inflammatory cytokines and reduce inflammation in various models, indicating a potential therapeutic role in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study examining the antimicrobial properties of related pyrimidine derivatives found that specific substitutions significantly enhanced activity against Bacillus subtilis and Candida albicans. This suggests that modifications in the structure of this compound could similarly influence its antimicrobial efficacy .

Study 2: Antitumor Activity

In vitro studies on pyrimidine derivatives revealed selective cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and BT-549. The mechanism was linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This highlights the potential for this compound in anticancer therapy.

Data Tables

Activity Type Target Organism/Cell Line Effect Reference
AntimicrobialBacillus subtilisInhibition of growth
AntimicrobialCandida albicansInhibition of growth
AntitumorMDA-MB-231Selective cytotoxicity
AntitumorBT-549Selective cytotoxicity
Anti-inflammatoryVarious modelsReduction in pro-inflammatory cytokines

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